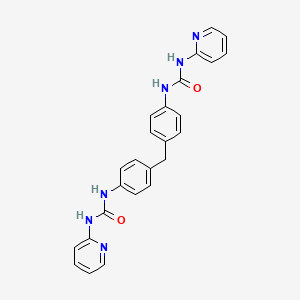![molecular formula C21H16N2O2S B3568989 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568989.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide, also known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a benzothiazole derivative that has been synthesized and studied for its ability to modulate various biological pathways and exhibit pharmacological activity.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/Akt/mTOR pathway. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to inhibit Akt phosphorylation, which leads to the activation of caspase-dependent apoptosis in cancer cells. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has also been shown to inhibit the aggregation of amyloid beta peptides by binding to the beta-sheet structure of the peptides and preventing their self-assembly.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to induce apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt/mTOR pathway. In the brain, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to protect neurons from oxidative stress and reduce inflammation by modulating the expression of various cytokines and chemokines. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which may have implications for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide in lab experiments is its ability to modulate various biological pathways, which makes it a useful tool for studying the mechanisms of various diseases. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been shown to exhibit pharmacological activity at low concentrations, which makes it a cost-effective tool for studying the effects of various compounds on biological pathways. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide and its potential side effects.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSXGOFZIZQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2-chlorophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3568909.png)



![cyclohexyl (4-methyl-3-{[(1-naphthylamino)carbonyl]amino}phenyl)carbamate](/img/structure/B3568942.png)

![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B3568962.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568976.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568985.png)
![4-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3569005.png)
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3569012.png)
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569018.png)